Cas no 2228882-04-8 (2-bromo-1-(1-methylcyclohexyl)ethan-1-ol)

2-bromo-1-(1-methylcyclohexyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol
- EN300-1925650
- 2228882-04-8
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- インチ: 1S/C9H17BrO/c1-9(8(11)7-10)5-3-2-4-6-9/h8,11H,2-7H2,1H3
- InChIKey: FWHIXRUYGLNLGY-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1(C)CCCCC1)O
計算された属性
- せいみつぶんしりょう: 220.04628g/mol
- どういたいしつりょう: 220.04628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925650-0.25g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1925650-5.0g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 5g |
$3273.0 | 2023-05-26 | ||
Enamine | EN300-1925650-0.05g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1925650-10.0g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 10g |
$4852.0 | 2023-05-26 | ||
Enamine | EN300-1925650-1.0g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 1g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-1925650-0.1g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1925650-0.5g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1925650-5g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1925650-1g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1925650-10g |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol |
2228882-04-8 | 10g |
$3929.0 | 2023-09-17 |
2-bromo-1-(1-methylcyclohexyl)ethan-1-ol 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
2-bromo-1-(1-methylcyclohexyl)ethan-1-olに関する追加情報
2-Bromo-1-(1-Methylcyclohexyl)Ethan-1-Ol: A Comprehensive Overview
2-Bromo-1-(1-methylcyclohexyl)ethan-1-ol is a versatile organic compound with the CAS number 2228882-04-8. This compound has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science due to its unique structural properties and potential applications. The molecule consists of a bromine atom attached to a cyclohexane ring, which is further substituted with a methyl group and an alcohol functional group. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and advanced materials.
Recent studies have highlighted the importance of 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol in the development of novel drug delivery systems. Researchers have utilized its bromine atom as a reactive site for nucleophilic substitutions, enabling the creation of biocompatible polymers and nanoparticles. These materials have shown promise in targeted drug delivery, where controlled release mechanisms are critical for therapeutic efficacy. The cyclohexane ring, with its rigid structure, provides stability to the resulting polymers, making them suitable for use in harsh biological environments.
The synthesis of 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol involves a multi-step process that typically begins with the bromination of a cyclohexane derivative. Recent advancements in catalytic methods have improved the efficiency and selectivity of this reaction, reducing production costs and minimizing environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise incorporation of the bromine atom at the desired position on the cyclohexane ring.
In addition to its role in polymer synthesis, 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol has been explored as a precursor for bioactive molecules. Its alcohol group can be readily oxidized to form ketones or esters, which are key intermediates in the synthesis of pharmaceutical agents. For example, researchers have successfully converted this compound into a series of antiviral agents by introducing functional groups that target specific viral enzymes.
The unique combination of structural features in 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol also makes it an attractive candidate for use in green chemistry applications. Its ability to undergo various transformations under mild reaction conditions aligns with the principles of sustainable chemical synthesis. Recent studies have demonstrated its utility in producing biodegradable plastics, which are increasingly sought after as alternatives to traditional petroleum-based polymers.
Furthermore, 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol has been investigated for its potential in catalytic hydrogenation reactions. The presence of both a bromine atom and an alcohol group allows for selective hydrogenation pathways, enabling the synthesis of complex organic molecules with high enantioselectivity. This property is particularly valuable in the production of chiral pharmaceuticals, where stereochemistry plays a critical role in drug activity.
In conclusion, 2-bromo-1-(1-methylcyclohexyl)ethan-1-ol is a multifaceted compound with significant potential across diverse fields. Its structural versatility, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new uses for this compound, its importance in both academic and industrial settings is expected to grow further.
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